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molecular formula C5H9BrO3 B2645933 Ethyl 3-bromo-2-hydroxypropanoate CAS No. 92234-23-6

Ethyl 3-bromo-2-hydroxypropanoate

Cat. No. B2645933
M. Wt: 197.028
InChI Key: PGYLVERCTHVHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07476666B2

Procedure details

To a solution of sodium cyanoborohydride (17.72 g, 282.0 mmol) in anhydrous MeOH (160 mL) under an atmosphere of nitrogen was added ethyl bromopyruvate (32.25 mL, 256.4 mmol, 80-85%) in anhydrous MeOH (160 mL). The mixture was treated with 1N HCl in diethyl ether to pH 4 and stirred for 1 h at 0° C. The solvent was removed in vacuo, and the resulting slurry was partitioned between diethyl ether and saturated aqueous NH4Cl solution. The aqueous layer was extracted several times into diethyl ether, and the organic extracts were combined, dried over Na2SO4 and concentrated to a pale yellow oil. The oil was diluted with diethyl ether (300 mL) and chilled to −78° C. for 1 hour. The resulting precipitate was collected by filtration to afford the alcohol as a white solid. 1H NMR (400 MHz, d6-DMSO) δ 5.99 (dd, J=1.2, 6.0 Hz, 1H), 4.43-4.39 (m, 1H), 4.21-4.08 (m, 2H), 3.69 (d, J=0.8 Hz, 2H), 1.23-1.18 (m, 3H).
Quantity
17.72 g
Type
reactant
Reaction Step One
Quantity
32.25 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[Br:5][CH2:6][C:7](=[O:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9].Cl>CO.C(OCC)C>[Br:5][CH2:6][CH:7]([OH:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
17.72 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
32.25 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
160 mL
Type
solvent
Smiles
CO
Name
Quantity
160 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting slurry was partitioned between diethyl ether and saturated aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted several times into diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a pale yellow oil
ADDITION
Type
ADDITION
Details
The oil was diluted with diethyl ether (300 mL)
TEMPERATURE
Type
TEMPERATURE
Details
chilled to −78° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(C(=O)OCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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